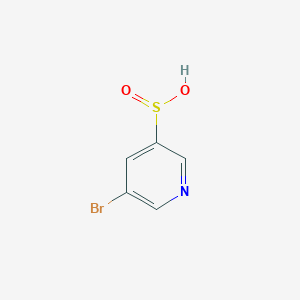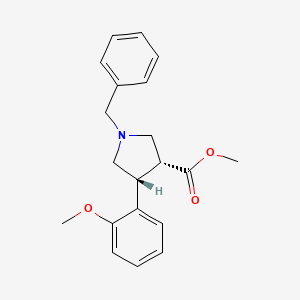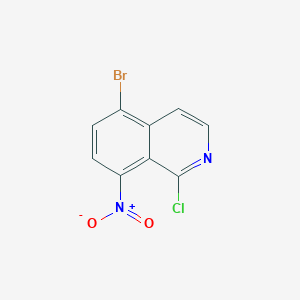
5-Bromo-1-chloro-8-nitroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-chloro-8-nitroisoquinoline is a heterocyclic organic compound with the molecular formula C9H4BrClN2O2 It is a derivative of isoquinoline, which is a bicyclic structure containing a benzene ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-chloro-8-nitroisoquinoline typically involves the nitration of 5-Bromo-1-chloroisoquinoline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 8-position of the isoquinoline ring.
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature control and continuous stirring to ensure uniformity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-chloro-8-nitroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
-
Substitution Reactions
Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
-
Reduction Reactions
Reagents: Reducing agents such as hydrogen gas in the presence of a palladium catalyst, or chemical reducing agents like tin(II) chloride.
Conditions: Reactions are usually performed under mild conditions to prevent over-reduction.
-
Oxidation Reactions
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Reactions are carried out under controlled conditions to avoid degradation of the isoquinoline ring.
Major Products Formed
Substitution Products: Various substituted isoquinoline derivatives depending on the nucleophile used.
Reduction Products: 5-Bromo-1-chloro-8-aminoisoquinoline.
Oxidation Products: Oxidized derivatives of this compound.
Applications De Recherche Scientifique
5-Bromo-1-chloro-8-nitroisoquinoline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Materials Science: It is used in the preparation of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-chloro-8-nitroisoquinoline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity. The bromine and chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-8-nitroisoquinoline: Lacks the chlorine atom but has similar reactivity and applications.
1-Chloro-8-nitroisoquinoline: Lacks the bromine atom but shares similar chemical properties.
5-Bromo-1-chloroisoquinoline: Lacks the nitro group but can be used as a precursor for nitration reactions.
Uniqueness
5-Bromo-1-chloro-8-nitroisoquinoline is unique due to the presence of both bromine and chlorine atoms along with the nitro group. This combination of substituents allows for diverse chemical reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of reactions makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C9H4BrClN2O2 |
|---|---|
Poids moléculaire |
287.50 g/mol |
Nom IUPAC |
5-bromo-1-chloro-8-nitroisoquinoline |
InChI |
InChI=1S/C9H4BrClN2O2/c10-6-1-2-7(13(14)15)8-5(6)3-4-12-9(8)11/h1-4H |
Clé InChI |
RAVYJIRJWJHBGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=CN=C(C2=C1[N+](=O)[O-])Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


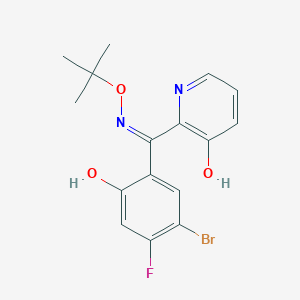
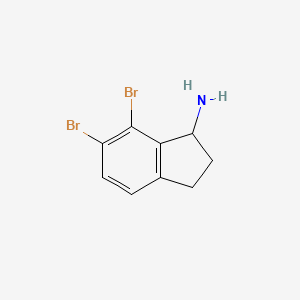
![2-Ethyl-6-iodobenzo[d]thiazole](/img/structure/B12963579.png)
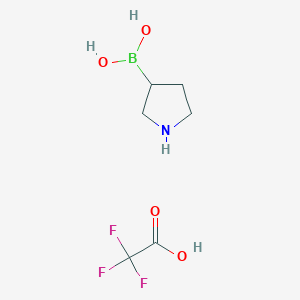


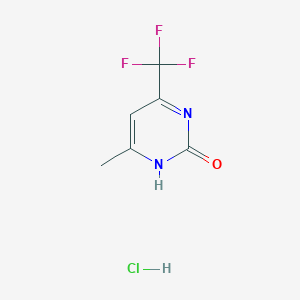
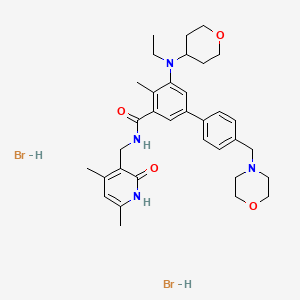

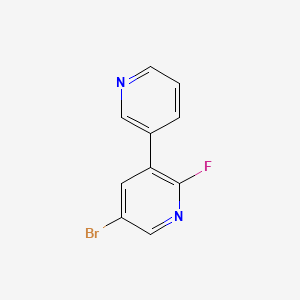
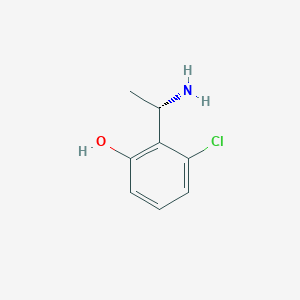
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine hydrochloride](/img/structure/B12963639.png)
